Ethyl acetoacetate-2,4-13C2

Description

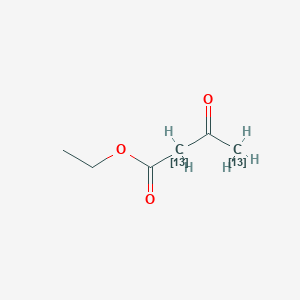

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxo(2,4-13C2)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIBRDXRRQCHLP-NDLBAUGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[13CH2]C(=O)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480001 | |

| Record name | Ethyl acetoacetate-2,4-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77504-74-6 | |

| Record name | Ethyl acetoacetate-2,4-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77504-74-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl Acetoacetate 2,4 13c2

Chemoenzymatic Synthetic Approaches to Labeled Derivatives

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the versatility of chemical reactions, offering a powerful approach for creating complex, isotopically labeled molecules. d-nb.infonih.gov

Application of Stereoselective Enzymatic Reductions

Enzymes, particularly reductases, are highly effective in catalyzing stereoselective transformations. While direct enzymatic synthesis of ethyl acetoacetate-2,4-¹³C₂ is not commonly detailed, the principles of stereoselective enzymatic reduction are highly relevant to the synthesis of its derivatives and analogues. For instance, various microorganisms and their isolated enzymes are used for the stereoselective reduction of the keto group in ethyl acetoacetate (B1235776) and similar β-keto esters. nih.govacs.orgresearchgate.net

Whole cells of Acetobacter sp. have been shown to effectively reduce ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate with high enantiomeric excess. nih.gov Similarly, engineered ketoreductases expressed in E. coli have been developed for the stereoselective reduction of ethyl 2'-ketopantothenate and its analogues, demonstrating the potential for creating specific chiral centers in related structures. rsc.org Baker's yeast (Saccharomyces cerevisiae) is another classic example of a biocatalyst used for the reduction of β-keto esters, although it often produces a mixture of stereoisomers due to the presence of multiple reductase enzymes. acs.org Genetic engineering of these yeasts by knocking out or overexpressing specific reductase genes has led to the development of strains capable of producing β-hydroxy esters with high stereoselectivity. acs.org These enzymatic methods, while focused on producing chiral alcohols from β-keto esters, showcase the feasibility of using biocatalysts to achieve high selectivity in transformations of the ethyl acetoacetate scaffold. This principle can be applied to reactions involving ¹³C-labeled substrates to produce chiral, isotopically labeled building blocks.

Classic Organic Synthesis Pathways for Isotopic Incorporation

Traditional organic synthesis remains a cornerstone for the production of isotopically labeled compounds, providing robust and scalable methods for introducing ¹³C atoms at specific positions.

Esterification Reactions with ¹³C-Enriched Precursors

Esterification, the reaction between an alcohol and a carboxylic acid, is a fundamental method for synthesizing esters like ethyl acetoacetate. To introduce the ¹³C labels into the ethyl acetoacetate-2,4-¹³C₂ molecule, one could theoretically use ¹³C-labeled precursors in an esterification reaction. For example, reacting a ¹³C-labeled acetoacetic acid with ethanol (B145695) or, conversely, reacting acetoacetic acid with ¹³C-labeled ethanol could introduce the isotope into the molecule. However, the more common and practical approach for this specific isotopologue involves building the carbon skeleton with already labeled precursors. The industrial production of unlabeled ethyl acetoacetate often involves the reaction of diketene (B1670635) with ethanol. guidechem.com

A laboratory-scale esterification might involve the reaction of ¹³C-labeled acetic acid with ethanol to produce labeled ethyl acetate (B1210297), which can then be used in a subsequent Claisen condensation. researchgate.netresearchgate.net The direct esterification to form ethyl acetoacetate itself is less common for labeling purposes due to the instability of acetoacetic acid.

Mechanistic Considerations of Claisen Condensation Routes for Labeled Analogs

The Claisen condensation is a classic carbon-carbon bond-forming reaction and the primary method for synthesizing ethyl acetoacetate and its isotopologues. youtube.comuomustansiriyah.edu.iqmasterorganicchemistry.com This reaction involves the self-condensation of two molecules of an ester containing α-hydrogens in the presence of a strong base, typically sodium ethoxide. youtube.comuomustansiriyah.edu.iq

To synthesize ethyl acetoacetate-2,4-¹³C₂, the starting material would be ethyl acetate labeled with ¹³C at the carbonyl carbon (C1) and the methyl carbon (C2). The mechanism proceeds as follows:

Enolate Formation: The base (ethoxide) removes an α-hydrogen from one molecule of ¹³C-labeled ethyl acetate, forming a resonance-stabilized enolate. libretexts.org

Nucleophilic Attack: The ¹³C-labeled enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of ¹³C-labeled ethyl acetate. libretexts.org

Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto ester, ethyl acetoacetate-2,4-¹³C₂. libretexts.org

Deprotonation: The product, a β-keto ester, has acidic methylene (B1212753) protons (pKa ≈ 11) and is deprotonated by the ethoxide base. This final, irreversible deprotonation step drives the equilibrium to favor the product. masterorganicchemistry.comlibretexts.org

Protonation: A final acidic workup step is required to protonate the enolate and yield the final product. uomustansiriyah.edu.iq

This method ensures the specific placement of the ¹³C labels at the C2 and C4 positions of the resulting ethyl acetoacetate molecule.

Multi-Step Conversions from ¹³C-Labeled Carboxylic Acids and Nitriles

The synthesis of the necessary labeled starting materials, such as [1,2-¹³C₂]-ethyl acetate, often begins with simpler, commercially available ¹³C-labeled precursors like acetic acid or acetonitrile. universiteitleiden.nl For example, [1,2-¹³C₂]-acetic acid can be prepared and then esterified with ethanol to yield the required [1,2-¹³C₂]-ethyl acetate for the Claisen condensation. universiteitleiden.nl

Alternatively, labeled nitriles can serve as precursors. For instance, a labeled propionitrile (B127096) can be synthesized and then further elaborated. universiteitleiden.nl The acetoacetic ester synthesis, a related reaction, allows for the alkylation of ethyl acetoacetate to produce a variety of ketones after hydrolysis and decarboxylation. libretexts.orgmasterorganicchemistry.com While this is typically used to modify ethyl acetoacetate, the principles can be adapted to build up the carbon chain from smaller labeled fragments. For example, a labeled acetyl group (from a labeled acetyl chloride) can be reacted with a malonic ester derivative, followed by hydrolysis and decarboxylation to yield a labeled β-keto ester. rsc.org

Advanced Spectroscopic Characterization of Ethyl Acetoacetate 2,4 13c2

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the characterization of Ethyl acetoacetate-2,4-¹³C₂. The ¹³C labeling significantly enhances the utility of NMR in elucidating its structure, dynamics, and involvement in metabolic pathways.

¹³C NMR Chemical Shift Analysis for Isotopic Labeling Confirmation

The confirmation of isotopic labeling in Ethyl acetoacetate-2,4-¹³C₂ is unequivocally achieved through ¹³C NMR. The spectrum will exhibit significantly enhanced signals at the chemical shifts corresponding to the C2 and C4 carbons, confirming the 99 atom % ¹³C enrichment. sigmaaldrich.com The expected chemical shifts are influenced by the electronic environment of each carbon atom. For the keto tautomer, the C2 (carbonyl carbon) and C4 (methylene carbon) would show distinct resonances.

Elucidation of Molecular Structures and Dynamics via ¹³C NMR

¹³C NMR is instrumental in elucidating the molecular structure of Ethyl acetoacetate-2,4-¹³C₂. The specific labeling allows for precise assignment of carbon signals. For instance, in its hydrolyzed form, [1,3-¹³C₂]acetoacetate, distinct resonances are observed for the C1 and C3 carbons. researchgate.net This precise structural information is vital for understanding its subsequent metabolic fate.

Furthermore, NMR studies can provide insights into the dynamic processes the molecule undergoes. For example, the interconversion between its keto and enol forms can be monitored, as the chemical environments of the labeled carbons change between the two tautomers. libretexts.org

Monitoring Keto-Enol Tautomeric Equilibria using ¹³C NMR

Ethyl acetoacetate (B1235776) exists as a mixture of keto and enol tautomers. guidechem.com The equilibrium between these two forms is a dynamic process that can be effectively studied using ¹³C NMR, especially with the labeled compound. The ¹³C chemical shifts for the labeled C2 and C4 positions will differ between the keto and enol forms due to the change in hybridization and bonding.

Keto form: The C2 is a ketone carbonyl carbon, and the C4 is a methylene (B1212753) carbon.

Enol form: The C2 becomes part of a carbon-carbon double bond (C=C-OH), and the C4 also becomes part of this double bond.

By analyzing the relative intensities of the ¹³C NMR signals corresponding to each tautomer, the equilibrium constant (Keq) can be determined. thermofisher.com At room temperature, the keto form is generally favored. guidechem.comthermofisher.com

Table 1: Tautomeric Forms of Ethyl Acetoacetate

| Tautomer | C2 Position | C4 Position |

| Keto | Carbonyl (C=O) | Methylene (-CH₂-) |

| Enol | Vinylic (-C=) | Vinylic (=CH-) |

This table illustrates the different chemical environments of the C2 and C4 positions in the keto and enol forms of ethyl acetoacetate.

Hyperpolarized ¹³C NMR for Enhanced Signal Detection and Temporal Resolution

Hyperpolarization techniques, such as dynamic nuclear polarization (DNP), dramatically increase the signal-to-noise ratio in ¹³C NMR, enabling real-time metabolic imaging. sigmaaldrich.com Ethyl acetoacetate-2,4-¹³C₂ is a precursor for producing hyperpolarized [1,3-¹³C₂]acetoacetate, which is used as a metabolic probe. researchgate.netnih.gov

Upon injection, the conversion of hyperpolarized [1,3-¹³C₂]acetoacetate to other metabolites, such as [1,3-¹³C₂]β-hydroxybutyrate, can be tracked in vivo with high temporal resolution. nih.gov This allows for the non-invasive study of metabolic pathways, such as ketone body metabolism in various organs like the heart, liver, and brain. researchgate.netnih.govnih.gov The decay of the hyperpolarized signal over time provides kinetic information about these metabolic conversions. researchgate.net

Table 2: Properties of Hyperpolarized [1,3-¹³C₂]Acetoacetate

| Property | C1 Position | C3 Position | Reference |

| Polarization | 7 ± 1% | 7 ± 3% | nih.gov |

| T₁ Relaxation Time (at 3T) | 58 ± 5 s | 52 ± 3 s | nih.gov |

| T₁ Relaxation Time (at 11.7T) | 31 ± 3 s | 27 ± 1 s | researchgate.net |

This table presents the polarization and T₁ relaxation times for the C1 and C3 positions of hyperpolarized acetoacetate, derived from its ethyl ester precursor.

Mass Spectrometry (MS)

Mass spectrometry is another powerful technique for the characterization of isotopically labeled compounds.

High-Resolution Mass Spectrometry for Isotopic Abundance Verification

High-resolution mass spectrometry (HRMS) is employed to verify the isotopic purity and abundance of Ethyl acetoacetate-2,4-¹³C₂. The mass spectrum will show a molecular ion peak at M+2 compared to the unlabeled compound, confirming the incorporation of two ¹³C atoms. sigmaaldrich.com The high resolving power of instruments like Orbitrap mass spectrometers allows for the clear separation of isotopologues, ensuring accurate quantification of the isotopic enrichment. nih.gov This verification is crucial for quantitative metabolic studies where the labeled compound is used as an internal standard or tracer. nih.govbuchem.com

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized for the structural elucidation of molecules. In this process, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides detailed information about the molecule's structure and connectivity. For isotopically labeled compounds like Ethyl acetoacetate-2,4-13C2, MS/MS is crucial for confirming the precise location of the isotopic labels.

The molecular ion of this compound has a molecular weight of approximately 132.13 g/mol . isotope.comsigmaaldrich.com The fragmentation of ethyl acetoacetate in a mass spectrometer typically follows well-established pathways for esters and ketones. libretexts.org Key fragmentation events include the loss of the ethoxy group (-OCH2CH3) and alpha-cleavage adjacent to the carbonyl groups. libretexts.orgwordpress.com

In the case of this compound, the heavy carbon isotopes are located at the C-2 (methylene) and C-4 (methyl) positions. The analysis of the product ion spectrum allows for the verification of these labeling positions. For instance, the formation of the acylium ion is a characteristic fragmentation for ketones. wordpress.com For unlabeled ethyl acetoacetate, this results in a prominent peak at m/z 43, corresponding to the [CH₃CO]⁺ fragment. wordpress.com In this compound, this fragment becomes [[¹³CH₃]CO]⁺, shifting the peak to m/z 44. This +1 mass shift confirms the ¹³C label on the C-4 methyl group.

Similarly, other fragments will exhibit mass shifts corresponding to the number of ¹³C atoms they retain. The analysis of these shifted fragments provides unambiguous confirmation of the isotopic labeling pattern.

Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Fragment Structure | Neutral Loss (m/z) | Structural Confirmation Insight |

|---|---|---|---|---|

| 132 | 89 | [¹³CH₃CO¹³CH₂CO]⁺ | 43 (•CH₂CH₃) | Indicates loss of the ethyl group, retaining both ¹³C labels. |

| 132 | 87 | [M - OCH₂CH₃]⁺ | 45 (•OCH₂CH₃) | Confirms the loss of the ethoxy radical, a common fragmentation for ethyl esters. The fragment retains both ¹³C atoms. |

| 132 | 72 | [¹³CH₂COOCH₂CH₃]⁺ | 60 (¹³CH₃CO•) | Results from cleavage of the C2-C3 bond, indicating the ¹³C is not on the lost acetyl group. |

| 132 | 44 | [¹³CH₃CO]⁺ | 88 (•¹³CH₂COOCH₂CH₃) | Confirms the ¹³C label at the C-4 position. This is the labeled acylium ion. |

Comparative Spectroscopic Analysis with Other Isotopic Congeners

Comparing the spectroscopic data of this compound with its unlabeled counterpart and other isotopic congeners provides valuable insights into its structural and electronic properties. Isotopic labeling introduces distinct changes in mass spectra and can subtly influence NMR spectra, which aids in signal assignment and structural analysis.

The primary difference observed in mass spectrometry is the shift in the molecular ion peak (M+) corresponding to the number of incorporated heavy isotopes. For this compound, the molecular weight is increased by two mass units compared to the unlabeled compound. sigmaaldrich.com In ¹³C NMR spectroscopy, the presence of ¹³C labels at specific positions can lead to the observation of ¹³C-¹³C coupling constants, providing direct evidence of connectivity between the labeled carbons. While the chemical shifts are generally not dramatically altered, the labeling helps in the unambiguous assignment of signals, especially in complex molecules.

Below is a comparative table of various ethyl acetoacetate isotopologues.

Comparative Data of Ethyl Acetoacetate Isotopic Congeners

| Compound Name | Molecular Weight (g/mol) | Mass Shift from Unlabeled | ¹³C-labeled Positions | Key Spectroscopic Features |

|---|---|---|---|---|

| Ethyl acetoacetate (Unlabeled) | 130.14 | M | None | ¹³C NMR (keto form, ppm): ~200.8 (C-3), ~167.2 (C-1), ~61.4 (ethoxy-CH₂), ~50.2 (C-2), ~30.2 (C-4), ~14.1 (ethoxy-CH₃). bmrb.io |

| Ethyl acetoacetate-2,4-¹³C₂ | 132.13 | M+2 | C-2, C-4 | Molecular ion at m/z 132. MS/MS fragments confirm labels at C-2 and C-4. sigmaaldrich.com |

| Ethyl acetoacetate-1,3-¹³C₂ | 132.13 | M+2 | C-1, C-3 | Molecular ion at m/z 132. sigmaaldrich.com Used in metabolic studies and as an MS/MS standard. isotope.com |

| Ethyl acetoacetate-3-¹³C | 131.13 | M+1 | C-3 | Molecular ion at m/z 131. nih.govisotope.com |

| Ethyl acetoacetate-1,2,3,4-¹³C₄ | 134.11 | M+4 | C-1, C-2, C-3, C-4 | High-resolution MS shows m/z 134.076. ¹³C NMR (ppm): 203.5 (C-2), 169.2 (C-1), 61.4 (C-3), 46.8 (C-4). Note: Assignment of C-2/C-4 and C-1/C-3 may vary based on source conventions. |

Applications in Biochemical Pathway Elucidation

Tracing Carbon Flux in Fundamental Metabolic Processes

The ability to introduce ¹³C labels into specific points of a metabolic network allows researchers to follow the transformation of substrates into intermediates and final products, providing a dynamic map of metabolic activity.

Upon cellular uptake and hydrolysis of its ethyl ester group, Ethyl acetoacetate-2,4-13C2 is converted to [2,4-¹³C₂]acetoacetate. nih.govpsu.edu This molecule is then cleaved to generate two molecules of acetyl-CoA, with the ¹³C label specifically located on the methyl carbon of one of the acetyl-CoA units ([2-¹³C]acetyl-CoA). nih.gov Acetyl-CoA stands at a critical metabolic crossroads, with two primary fates in many tissues: condensation to form ketone bodies or complete oxidation in the tricarboxylic acid (TCA) cycle for energy production. jci.orgnih.gov

By introducing [2-¹³C]acetyl-CoA derived from this compound, scientists can precisely quantify the contribution of this substrate to the total acetyl-CoA pool fueling the TCA cycle. A study utilizing isolated working rat hearts demonstrated this application clearly. When hearts were perfused with [2,4-¹³C₂]acetoacetate, the analysis of glutamate (B1630785) isotopomers (molecules with different isotopic compositions) revealed that acetoacetate (B1235776) accounted for approximately 80% of the acetyl-CoA entering the citric acid cycle, highlighting its significance as an energy substrate in cardiac tissue. psu.edu

Table 1: Contribution of Acetoacetate to Acetyl-CoA Pool in Isolated Rat Heart This table is based on findings from a study using [2,4-¹³C₂]acetoacetate to trace metabolic flux.

| Metabolic Parameter | Finding | Source |

| Contribution of Acetoacetate to Citric Acid Cycle Acetyl-CoA | ~80% | psu.edu |

| Effect of Insulin on Acetoacetate Contribution | No significant change | psu.edu |

This compound serves as a stable chemical precursor for [2,4-¹³C₂]acetoacetate, a key ketone body. psu.edumdpi.com Ketone bodies are vital alternative fuels, especially for extrahepatic tissues like the heart, brain, and skeletal muscle, during periods of fasting or carbohydrate restriction. nih.gov The use of this labeled compound has been instrumental in clarifying the pathways of ketone body utilization.

In the myocardium, ketone bodies are primarily destined for complete oxidation. nih.gov The process begins with the conversion of β-hydroxybutyrate (βOHB) to acetoacetate (AcAc), which is then activated to acetoacetyl-CoA. This is subsequently cleaved into two acetyl-CoA molecules that enter the TCA cycle. nih.gov Studies using [2,4-¹³C₂]acetoacetate in perfused hearts have tracked the labeled carbon from acetyl-CoA into citrate (B86180) and ultimately into glutamate. nih.gov The detection of ¹³C-labeled glutamate via NMR spectroscopy confirms the procession of the ketone body carbon skeleton through the TCA cycle, providing direct evidence and quantification of ketone body oxidation as a fuel source. nih.gov

Understanding Substrate Utilization and Interconversion in Biological Systems

A fundamental question in metabolism is how cells choose between different available fuels. Isotope tracers like this compound are perfectly suited to answer these questions by allowing researchers to follow the metabolic fate of multiple substrates simultaneously.

A landmark study on isolated rat hearts used [2,4-¹³C₂]ethylacetoacetate to investigate the competition between ketone bodies and glucose. psu.edu The results were striking: the presence of acetoacetate led to a 97% inhibition of glucose oxidation. psu.edu This demonstrated that, under the experimental conditions, the heart muscle strongly prefers ketone bodies over glucose as a fuel for the citric acid cycle. Similar preferential utilization has been observed in other cell types, where ketone bodies were found to contribute more significantly to the acetyl-CoA pool for the TCA cycle than glucose, even when present at lower concentrations. biorxiv.org These findings underscore the role of ketone bodies not just as an alternative fuel, but as a preferred and regulatory substrate that can actively modulate the metabolism of other energy sources.

Table 2: Effect of Acetoacetate on Myocardial Glucose Oxidation This table presents data on substrate competition in the isolated working rat heart.

| Perfusion Condition | Rate of Glucose Oxidation (nmol/min/g dry wt) | Source |

| Glucose (5 mM) | 308 ± 57 | psu.edu |

| Glucose (5 mM) + Acetoacetate (5 mM) | 10 ± 2 | psu.edu |

Contributions to Biosynthesis Studies

Beyond its role in energy metabolism, acetyl-CoA is the fundamental building block for a vast array of biomolecules. The ability of this compound to generate a labeled pool of acetyl-CoA makes it a valuable tool for studying biosynthetic pathways.

The synthesis of fatty acids, known as de novo lipogenesis, begins with acetyl-CoA. Although studies specifically citing the 2,4-13C2 isomer for this purpose are not detailed in the provided results, the principle is well-established for other labeled ethyl acetoacetate analogs. By providing a source of [2-¹³C]acetyl-CoA, this compound can be used to trace the incorporation of carbon atoms into the growing chains of fatty acids. This allows researchers to distinguish between fatty acids synthesized de novo within the cell and those taken up from external sources, providing critical insights into lipid metabolism in various physiological and pathological states.

Alkaloids are a diverse group of naturally occurring, nitrogen-containing compounds synthesized by plants, many of which have potent physiological effects. nih.gov Elucidating their complex biosynthetic pathways is a major focus of natural product chemistry. The acetoacetate structure is a known precursor in the formation of certain classes of alkaloids. Labeled derivatives of ethyl acetoacetate have been used to study the biosynthesis of tropane (B1204802) alkaloids. sci-hub.ruresearchgate.net By feeding plants with these ¹³C-labeled precursors, researchers can track whether the carbon-13 atoms are incorporated into the final alkaloid structure. This provides definitive evidence for the involvement of the acetoacetate unit in the biosynthetic pathway and helps to piece together the sequence of enzymatic reactions that lead to the final complex molecule. sci-hub.rutdl.org

Applications in Metabolic Flux Analysis

Quantitative Assessment of Metabolic Pathway Activity and Flux Rates

Ethyl acetoacetate-2,4-13C2 serves as a precursor for generating labeled acetoacetate (B1235776), a ketone body. psu.edunih.gov After administration, the ester is hydrolyzed, and the labeled acetoacetate enters metabolic pathways. psu.edunih.govnih.gov By tracking the incorporation of the 13C label into downstream metabolites, such as those in the tricarboxylic acid (TCA) cycle, researchers can quantitatively assess the activity of these pathways. psu.edubiorxiv.org

For instance, in studies of cardiac metabolism, [2,4-13C2]acetoacetate has been used to determine the contribution of ketone bodies to the citric acid cycle flux. psu.edu The labeled carbons from acetoacetate are incorporated into acetyl-CoA, which then enters the TCA cycle. nih.gov Analysis of the labeling patterns in TCA cycle intermediates like citrate (B86180) and glutamate (B1630785) allows for the calculation of the rate of ketone body oxidation. psu.edunih.gov This provides a direct measure of the reliance of the tissue on ketones as an energy source under different physiological or pathological conditions. psu.edubiorxiv.org

Table 1: Research Findings on Quantitative Assessment of Metabolic Pathway Activity

| Study Focus | Tracer Used | Key Finding | Reference |

|---|---|---|---|

| Cardiac Metabolism | [2,4-13C2]acetoacetate | The addition of acetoacetate as a competing substrate significantly decreased the entry of glucose into the citric acid cycle. | psu.edu |

| Ketone Body Metabolism in Heart | [2,4-13C2]βOHB and [2,4-13C2]AcAc | Hearts from ketogenic diet-fed mice showed a relative reduction in ketolytic capacity compared to those from chow-fed mice. | nih.gov |

| CD8+ T Cell Function | [2,4-13C2]βOHB | β-hydroxybutyrate contributed significantly more carbon to the synthesis of TCA cycle intermediates compared to glucose in activated T cells. | biorxiv.org |

Differentiation between Metabolite Production and Consumption Dynamics

A key challenge in metabolomics is that static measurements of metabolite levels cannot distinguish between increased production and decreased consumption. chromservis.eu Isotopic tracers like this compound help to resolve this ambiguity. By tracing the flow of the 13C label, researchers can independently measure the rates of production and consumption of specific metabolites. chromservis.eu

For example, in studies of ketogenesis, a dual-tracer approach is often necessary to accurately quantify the individual fluxes of ketone body production and uptake. nih.gov While this compound can trace the fate of acetoacetate, other tracers might be used simultaneously to track different parts of the pathway. This allows for a more complete picture of the dynamic balance between ketone body synthesis in the liver and their utilization by peripheral tissues. nih.gov

Unbiased Discovery and Characterization of Novel Biochemical Transformations

The use of stable isotope tracers in untargeted metabolomics allows for the discovery of previously unknown metabolic pathways. buchem.com When a labeled compound like this compound is introduced into a biological system, mass spectrometry can be used to detect all metabolites that incorporate the 13C label. buchem.comjove.com This can reveal unexpected biochemical transformations and connections between different metabolic pathways. buchem.com

This approach has been instrumental in revising and expanding our understanding of canonical metabolic maps. buchem.com By providing flux information and revealing new metabolic connectivities, isotope-based metabolomic approaches are transforming our view of metabolism. buchem.com

Integration with Metabolomics Platforms for Comprehensive Metabolic Profiling

This compound and other stable isotope-labeled compounds are integral to modern metabolomics platforms, which often combine mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. chromservis.euchemie-brunschwig.ch These analytical techniques can distinguish between labeled and unlabeled metabolites, allowing for the simultaneous measurement of hundreds to thousands of metabolites and their isotopic enrichment. chromservis.eu

The integration of stable isotope tracing with these high-throughput analytical platforms provides a comprehensive and dynamic profile of the metabolome. chromservis.eubuchem.com This enables researchers to move beyond simple snapshots of metabolite concentrations and instead map the intricate network of metabolic fluxes that define the metabolic state of a cell or organism. chromservis.eubuchem.com

Applications in Organic and Enzymatic Synthesis Research

Strategic Utility as a Versatile Synthetic Intermediate for Labeled Compounds

The primary application of Ethyl acetoacetate-2,4-¹³C₂ lies in its role as a versatile building block for the synthesis of other isotopically labeled compounds. isotope.com The strategic placement of the ¹³C labels allows chemists to introduce these heavy isotopes into specific locations within a target molecule. This is crucial for mechanistic studies, metabolic tracing, and as internal standards in mass spectrometry. medchemexpress.comchemsrc.comsigmaaldrich.com

Improved laboratory procedures have been developed for the preparation of various isotopically labeled ethyl acetoacetate (B1235776) derivatives, including Ethyl acetoacetate-2,4-¹³C₂, starting from simpler labeled precursors like sodium acetate-¹³C. researchgate.netresearchgate.net This accessibility makes it a valuable starting material for more complex syntheses. For example, it has been used to prepare labeled Knorr's pyrrole (B145914) (diethyl 3,5-dimethyl pyrrole-2,4-dicarboxylate), a precursor for porphyrins. researchgate.net The ability to create specifically labeled heterocycles and other fine chemicals highlights its importance in synthetic organic chemistry. guidechem.comatamanchemicals.com

Development of ¹³C-Labeled Precursors for Pharmaceutical and Agrochemical Synthesis

Ethyl acetoacetate is a fundamental precursor in the manufacturing of a wide array of pharmaceuticals and agrochemicals. guidechem.comsolubilityofthings.com The synthesis of isotopically labeled versions of these commercial products is essential for drug metabolism and pharmacokinetic (DMPK) studies, as well as for environmental fate studies of agrochemicals. acs.orgresearchgate.net Ethyl acetoacetate-2,4-¹³C₂ serves as a key starting material in this context, enabling the introduction of stable isotope labels into the core structure of active molecules. nih.gov

The use of stable isotopes like ¹³C is preferred over radioisotopes (such as ¹⁴C) in many research phases due to safety and handling considerations. chemsrc.com Labeled compounds synthesized from Ethyl acetoacetate-2,4-¹³C₂ can be used to accurately quantify drug metabolites in complex biological matrices like blood or urine using techniques such as mass spectrometry. nih.govbuchem.com

Table 1: Examples of Labeled Ethyl Acetoacetate Isotopologues and Their Applications

| Compound Name | Isotopic Labeling | Key Application Area |

| Ethyl acetoacetate-2,4-¹³C₂ | Two ¹³C atoms | Mechanistic studies, Synthesis of labeled heterocycles |

| Ethyl acetoacetate-1,3-¹³C₂ | Two ¹³C atoms | Preparation of labeled pyrroles researchgate.net |

| Ethyl acetoacetate-1,2,3,4-¹³C₄ | Four ¹³C atoms | Comprehensive metabolic tracing, Proteomics isotope.com |

| Ethyl acetoacetate-3-¹³C | One ¹³C atom | Metabolic research sigmaaldrich.com |

Mechanistic Investigations of Chemical Reactions

The ¹³C labels in Ethyl acetoacetate-2,4-¹³C₂ act as probes, allowing researchers to follow the carbon skeleton through multi-step reactions. This is particularly useful for elucidating complex reaction mechanisms.

Ethyl acetoacetate is a common reactant in multicomponent reactions, including the Mannich reaction. The condensation of ethyl acetoacetate with formaldehyde (B43269) and primary amines yields hexahydropyrimidine (B1621009) derivatives, which are compounds of interest for their biological activities. researchgate.netjournalcra.com Using Ethyl acetoacetate-2,4-¹³C₂ in these reactions would allow researchers to confirm the fate of the acetyl and methylene (B1212753) carbons in the final heterocyclic product.

Furthermore, its utility extends to the synthesis of a broad range of heterocyclic compounds such as pyridines, quinolines, pyrazoles, and furans. atamanchemicals.com In a reaction between a tricyclic thymine (B56734) nucleoside and ¹³C-enriched ethyl acetoacetate, the label was used to provide evidence for the participation of the acetyl fragment in the construction of a new six-membered ring. csic.es

Ethyl acetoacetate is a classic substrate for studying fundamental carbon-carbon bond-forming reactions. These include:

Michael Reaction (Conjugate Addition): The enolate of ethyl acetoacetate adds to α,β-unsaturated carbonyl compounds. libretexts.org Using the labeled compound allows for the unambiguous determination of the connectivity in the final product.

Claisen Condensation: The self-condensation of ethyl acetate (B1210297) to form ethyl acetoacetate is a cornerstone of ester chemistry. guidechem.comwordpress.com

Knoevenagel Condensation: This involves the reaction of an active methylene compound like ethyl acetoacetate with an aldehyde or ketone. wordpress.com

In each of these reaction types, employing Ethyl acetoacetate-2,4-¹³C₂ and analyzing the products with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry can provide definitive evidence for the proposed mechanistic pathways. unifi.it

Enzymatic Transformations and Derivatization for Complex Molecule Synthesis

Isotopically labeled compounds are crucial for studying biochemical pathways and enzymatic mechanisms. Ethyl acetoacetate-2,4-¹³C₂ can be used as a substrate to probe the activity of enzymes involved in its metabolism or transformation.

In one study, [2,4-¹³C₂] ethyl acetoacetate was fed to the fungus Aspergillus nidulans that was genetically engineered to express two specific enzymes (CndE and CndF). semanticscholar.org Mass spectrometry analysis of the resulting product showed an increase in molecular weight corresponding to the incorporation of both ¹³C atoms. Subsequent NMR analysis confirmed that the C-5 and C-6 methyl group carbons of the final product, (S)-2-amino-6-oxoheptanoate, were isotopically labeled, demonstrating that an endogenous esterase first hydrolyzed the ethyl acetoacetate, and the resulting labeled acetoacetate was used by the CndF enzyme in a C-C bond-forming reaction. semanticscholar.org

This approach, which involves feeding labeled precursors and analyzing the resulting metabolites, is a powerful technique in the discovery and characterization of new enzymatic functions and biosynthetic pathways. semanticscholar.org Derivatization of acetate and related compounds is also a common strategy to facilitate analysis, such as by converting them to propyl esters for GC-MS analysis. springermedizin.denih.gov The principles of derivatization are also applied in the synthesis of complex labeled molecules from simpler building blocks. mdpi.commdpi.com

Emerging Research Directions and Advanced Methodologies

Advancements in Hyperpolarized 13C Magnetic Resonance for Dynamic Metabolic Research

Hyperpolarized (HP) 13C Magnetic Resonance Imaging (MRI) is a transformative technology that dramatically increases the signal of 13C-labeled molecules, such as Ethyl acetoacetate-2,4-13C2, by over 10,000-fold. nih.gov This signal enhancement allows for the real-time, non-invasive investigation of metabolic pathways in vivo. nih.govmdpi.com

Initially, the hydrolysis of this compound is required to produce [1,3-13C2]acetoacetate, the probe used in hyperpolarization studies. researchgate.netnih.gov This resulting hyperpolarized [1,3-13C2]acetoacetate serves as a powerful tool for probing cellular metabolism. For instance, it has been identified as a novel diagnostic metabolic marker for hepatocellular carcinoma (HCC), the most common form of liver cancer. nih.gov In a study on rats with implanted liver cancer, the metabolic substrate-to-product ratio using hyperpolarized [1,3-13C2]ethyl acetoacetate (B1235776) was approximately four times higher in the cancerous tissue compared to the healthy surrounding tissue. nih.gov

The significance of this technique lies in its ability to provide a metabolic fingerprint of diseases. The unregulated cellular uptake and co-substrate-independent enzymatic conversion of ethyl acetoacetate make it a highly useful hyperpolarized 13C-MR marker. nih.gov The signal-to-noise ratio (SNR) obtained with this method is comparable to that of the well-established hyperpolarized substrate, [1-13C]pyruvate. nih.gov Furthermore, advancements in HP 13C MRI are addressing challenges such as magnetic field inhomogeneities and the need for fast acquisition techniques to improve the quality and applicability of metabolic imaging in various organs. escholarship.org

The application of hyperpolarized 13C MRI extends beyond oncology, with emerging uses in studying metabolic diseases of the heart, liver, and kidneys. nih.govahajournals.org For example, it has been used to assess renal mitochondrial redox state by monitoring the conversion of hyperpolarized 13C-acetoacetate to 13C-β-hydroxybutyrate. nih.gov

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Weight | 132.13 | isotope.comscbt.comisotope.comnih.gov |

| Chemical Formula | (13C)2C4H10O3 | scbt.com |

| Isotopic Purity | 99 atom % 13C | sigmaaldrich.com |

| CAS Number | 77504-74-6 | scbt.comisotope.comnih.govsigmaaldrich.com |

High-Throughput Screening Methodologies Utilizing Isotopically Labeled Analogs

High-throughput screening (HTS) methodologies are essential in drug discovery and metabolic research for rapidly assessing large numbers of compounds. The use of isotopically labeled analogs, such as this compound, within HTS platforms offers enhanced sensitivity and specificity.

One prominent application is in the screening for reactive metabolites. A common HTS assay involves using a mixture of natural and stable-isotope-labeled glutathione (B108866) (GSH) to trap reactive metabolites. nih.govresearchgate.net Metabolites that react with GSH form conjugates with a distinct mass difference, allowing for easy detection by mass spectrometry. nih.govresearchgate.net This approach simplifies data collection and accelerates processing, making it highly suitable for early-stage drug discovery. nih.govresearchgate.net

While direct HTS applications of this compound are not extensively documented in the provided results, the principles of using isotopically labeled compounds in HTS are well-established. The distinct isotopic signature of this compound would allow for its unambiguous detection and quantification in complex biological matrices, a key requirement for reliable HTS assays. This can be applied to study enzyme kinetics, screen for enzyme inhibitors, or identify metabolic pathways that utilize acetoacetate.

The integration of high-resolution mass spectrometry with automated data processing workflows further enhances the power of HTS with stable isotopes. thermofisher.com This combination allows for the confident identification and structural elucidation of metabolites in a high-throughput manner. thermofisher.com

Computational Modeling and Simulation of Isotopic Labeling Patterns in Complex Systems

Computational modeling has become an indispensable tool for interpreting the complex data generated from isotope labeling experiments. Metabolic Flux Analysis (MFA) is a key computational technique that uses isotopic labeling patterns to quantify the rates (fluxes) of metabolic reactions within a cell. nih.govbiorxiv.orgnih.gov

When a 13C-labeled substrate like this compound (after conversion to acetoacetate) is introduced into a biological system, the 13C atoms are distributed throughout the metabolic network, creating unique isotopic labeling patterns in downstream metabolites. nih.govoup.com By simulating these patterns using computational models of metabolic pathways, researchers can infer the relative fluxes through different routes. nih.govbiorxiv.org

Recent advancements have seen the development of machine learning frameworks, such as ML-Flux, which can decipher complex isotope labeling patterns more accurately and rapidly than traditional methods. biorxiv.org These models can even impute missing isotope patterns and handle data from multiple isotope tracers to resolve fluxes with greater precision. nih.govbiorxiv.org

Furthermore, stochastic simulation algorithms are being developed to compute the time evolution of isotopomer concentrations in non-stationary metabolic conditions, a scenario where traditional MFA methods have limitations. arxiv.org These computational approaches are crucial for understanding the dynamic regulation of metabolism in response to various stimuli or in disease states. The known atom transitions within a biochemical network are fundamental to these simulations. nih.gov

Future Prospects for Novel Isotope-Assisted Mechanistic Studies in Chemical and Biological Systems

The use of stable isotopes, including in compounds like this compound, is poised to continue revolutionizing our understanding of chemical and biological mechanisms. The ability to trace the fate of specific atoms through complex reaction networks provides unparalleled mechanistic insights. nih.govsymeres.com

Future research will likely focus on several key areas:

Dynamic Proteomics: Combining stable isotope labeling with advanced mass spectrometry will allow for the detailed investigation of protein turnover and the underlying processes driving individual responses to treatments, potentially identifying new therapeutic targets. nih.gov

Enhanced Mechanistic Elucidation: Isotope labeling will continue to be a cornerstone for elucidating reaction mechanisms in organic and biochemistry. symeres.com For instance, the use of 13C-enriched ethyl acetoacetate has been instrumental in confirming the participation of the acetyl fragment in the construction of new molecular rings in chemical synthesis. csic.es

Network-Wide Metabolic Pathway Analysis: The application of stable isotope tracing across the entire metabolome, facilitated by high-resolution mass spectrometry and advanced bioinformatics, will provide a comprehensive understanding of metabolic networks. tandfonline.com

Personalized Medicine: Isotope-based studies will play a crucial role in understanding individual metabolic differences, which can help in personalizing treatments for various diseases. nih.gov

The continuous development of analytical technologies, particularly mass spectrometry and NMR, will further enhance the sensitivity and scope of isotope-assisted studies. symeres.comnih.gov These advancements will enable researchers to tackle increasingly complex biological questions and design novel therapeutic strategies.

Q & A

Q. Methodological Guidance

- Storage : Store at -20°C in amber vials under inert gas (Ar/N2) to prevent hydrolysis or isotopic exchange with atmospheric CO2 .

- Solvent Compatibility : Avoid aqueous buffers (pH >7) that hydrolyze the ester group. Use anhydrous solvents (e.g., dry DMSO or THF) for reactions .

- Contamination Mitigation : Dedicate glassware for labeled compounds and pre-rinse with 13C-free solvents to eliminate cross-contamination .

How can researchers resolve contradictions in metabolic flux data arising from isotopic impurities in this compound?

Advanced Research Question

Impurities (e.g., 9% methyl acetoacetate-3,4-13C2 in commercial batches ) complicate flux analysis. Mitigation strategies include:

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column to isolate pure this compound from methylated analogs.

- Computational Correction : Apply isotopic correction algorithms (e.g., IsoCor) to adjust flux calculations for impurity contributions .

- In-House Synthesis : Custom synthesis reduces impurities but requires rigorous QC via 13C-NMR and MS .

What are the limitations of using this compound in in vivo imaging studies?

Advanced Research Question

- Rapid Metabolism : The compound’s short half-life (<5 min in blood) necessitates hyperpolarization or rapid injection protocols for detectable signals .

- Background Noise : Endogenous 12C acetoacetate may obscure 13C signals; baseline subtraction or spectral editing (e.g., J-difference editing) is required .

- Toxicity : High doses (>50 mg/kg) may alter redox states; dose-response calibration is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.